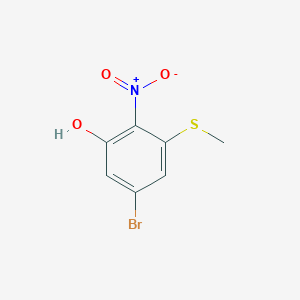
5-Bromo-3-(methylsulfanyl)-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(methylsulfanyl)-2-nitrophenol is an organic compound with a unique structure that includes a bromine atom, a methylsulfanyl group, and a nitro group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(methylsulfanyl)-2-nitrophenol typically involves the bromination of 3-(methylsulfanyl)-2-nitrophenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-(methylsulfanyl)-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: 5-Bromo-3-(methylsulfinyl)-2-nitrophenol, 5-Bromo-3-(methylsulfonyl)-2-nitrophenol.
Reduction: 5-Bromo-3-(methylsulfanyl)-2-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-3-(methylsulfanyl)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be employed in various organic reactions to introduce functional groups.
Biology: Potential use in the development of biologically active compounds. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Research into its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials. It may serve as a precursor for dyes, pigments, or other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(methylsulfanyl)-2-nitrophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, methylsulfanyl, and nitro groups can influence its reactivity and binding affinity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3-methoxysalicylidene-2-furfurylamine: Similar structure with a methoxy group instead of a methylsulfanyl group.
3-Nitrosalicylidene-2-furfurylamine: Contains a nitro group and a furfurylamine moiety.
5-Bromo-3-fluoro-2-methylsulfanyl-pyridine: Similar structure with a pyridine ring and a fluoro group.
Uniqueness
5-Bromo-3-(methylsulfanyl)-2-nitrophenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the nitro group can be reduced to an amino group, providing versatility in synthetic applications.
This compound’s distinct structure and reactivity make it a valuable tool in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H6BrNO3S |
|---|---|
Peso molecular |
264.10 g/mol |
Nombre IUPAC |
5-bromo-3-methylsulfanyl-2-nitrophenol |
InChI |
InChI=1S/C7H6BrNO3S/c1-13-6-3-4(8)2-5(10)7(6)9(11)12/h2-3,10H,1H3 |
Clave InChI |
YQCSKAJPHQUHGI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=CC(=C1[N+](=O)[O-])O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


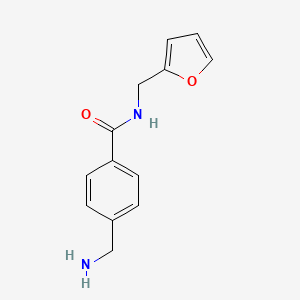
amino}-3-oxopentanoate](/img/structure/B13548102.png)
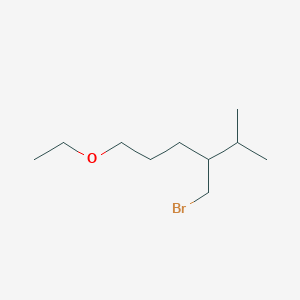
![(3S)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13548136.png)
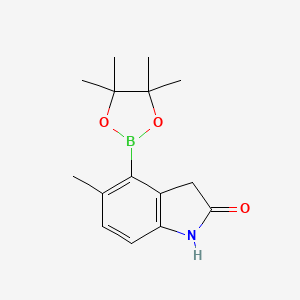
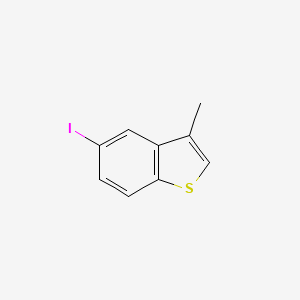
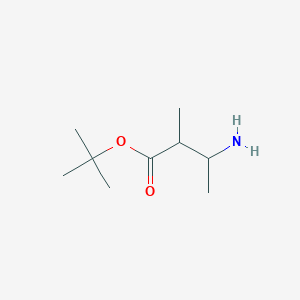
![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride](/img/structure/B13548155.png)

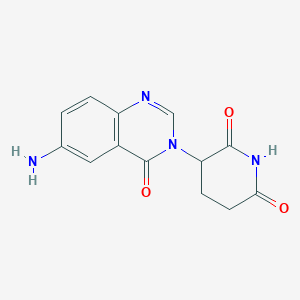
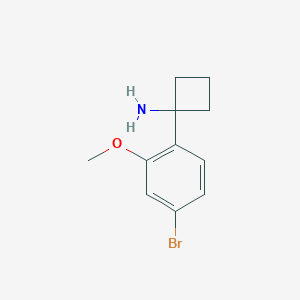
![4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol,trifluoroaceticacid](/img/structure/B13548177.png)
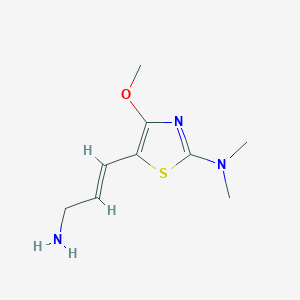
![2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B13548185.png)
